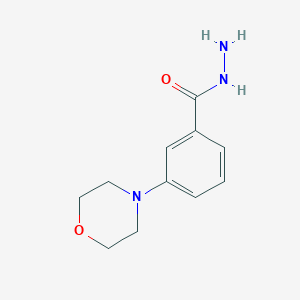

Hidrazida del ácido 3-morfolin-4-il-benzoico

Descripción general

Descripción

3-Morpholin-4-yl-benzoic acid hydrazide is a chemical compound with the molecular formula C11H15N3O2 and a molecular weight of 221.26 g/mol It is a derivative of benzoic acid, featuring a morpholine ring and a hydrazide functional group

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-Morpholin-4-yl-benzoic acid hydrazide is primarily utilized in the synthesis of benzohydrazide analogs. These analogs exhibit promising antimicrobial and anti-inflammatory properties. The compound's interaction with histone demethylases suggests potential applications in epigenetic regulation , which may influence gene expression relevant to various diseases, including cancer.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial effects of derivatives of 3-Morpholin-4-yl-benzoic acid hydrazide against various pathogens. The results indicated significant activity against Gram-positive and Gram-negative bacteria, as well as fungi. The minimum suppressive concentrations (MSC) for selected strains were reported as follows:

| Compound | MSC (mcg/mL) |

|---|---|

| Staphylococcus aureus ATCC 6538 | 12.5 |

| Bacillus subtilis ATCC 6633 | 25 |

| Escherichia coli ATCC 25922 | 6.3 |

| Pseudomonas aeruginosa ATCC 27853 | - |

| Candida albicans ATCC 10231 | 50 |

This data highlights the compound's potential as a therapeutic agent in treating infections .

Biological Activities

Research has demonstrated that 3-Morpholin-4-yl-benzoic acid hydrazide exhibits various biological activities, including:

- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes, which may play a role in disease pathways.

- Antiviral Properties : Some derivatives have shown antiviral activity comparable to established antiviral drugs like Tamiflu .

Example of Biological Study

In a study investigating the antiviral properties of morpholine derivatives, it was found that certain compounds derived from morpholine exhibited significant inhibitory effects against viral proteins associated with influenza .

Materials Science

The compound is also being explored for its potential use in developing new materials with specific chemical properties. Its unique structure allows for modifications that could lead to materials with tailored functionalities for industrial applications.

Synthesis and Mechanism of Action

The synthesis of 3-Morpholin-4-yl-benzoic acid hydrazide typically involves several steps:

- Formation of 4-(Morpholin-4-yl)benzoic acid by treating 4-chloro-benzonitrile with morpholine.

- Conversion to 4-(Morpholin-4-yl)benzoyl chloride using thionyl chloride.

- Reaction with hydrazine hydrate to yield the hydrazide.

The compound primarily targets histone demethylases, which are crucial in regulating epigenetic modifications. This interaction can lead to altered gene expression patterns, making it a candidate for further research in cancer therapy and other diseases.

Mecanismo De Acción

Target of Action

The primary target of 3-Morpholin-4-yl-benzoic acid hydrazide is histone demethylase . Histone demethylases are enzymes that remove methyl groups from histones, which are proteins that help package DNA in the cell’s nucleus. By modifying histones, these enzymes can influence gene expression.

Mode of Action

3-Morpholin-4-yl-benzoic acid hydrazide interacts with histone demethylases, potentially altering their activity

Biochemical Pathways

The compound’s interaction with histone demethylases suggests it may affect epigenetic regulation . Epigenetic changes involve modifications to DNA or associated proteins that affect gene expression without altering the underlying DNA sequence. By influencing histone demethylation, 3-Morpholin-4-yl-benzoic acid hydrazide could potentially impact various biochemical pathways regulated by epigenetic mechanisms.

Result of Action

The molecular and cellular effects of 3-Morpholin-4-yl-benzoic acid hydrazide’s action would depend on the specific histone demethylases it targets and the genes these enzymes regulate . By influencing gene expression, the compound could potentially affect a wide range of cellular processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Morpholin-4-yl-benzoic acid hydrazide typically involves the following steps:

Formation of 4-(Morpholin-4-yl)benzoic acid: This is achieved by treating 4-chloro-benzonitrile with morpholine under reflux conditions, followed by hydrolysis with sodium hydroxide.

Conversion to 4-(Morpholin-4-yl)benzoyl chloride: The benzoic acid derivative is then treated with thionyl chloride to form the corresponding benzoyl chloride.

Formation of 3-Morpholin-4-yl-benzoic acid hydrazide: Finally, the benzoyl chloride is reacted with hydrazine hydrate to yield the desired hydrazide.

Industrial Production Methods

While specific industrial production methods for 3-Morpholin-4-yl-benzoic acid hydrazide are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

3-Morpholin-4-yl-benzoic acid hydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines or other reduced forms.

Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

Oxidation: Oxidized derivatives of the hydrazide.

Reduction: Reduced amine derivatives.

Substitution: Substituted hydrazide derivatives with various functional groups.

Comparación Con Compuestos Similares

Similar Compounds

4-(Morpholin-4-yl)benzoic acid: A precursor in the synthesis of 3-Morpholin-4-yl-benzoic acid hydrazide.

Benzohydrazide analogs: Compounds with similar hydrazide functional groups used in medicinal chemistry.

Uniqueness

3-Morpholin-4-yl-benzoic acid hydrazide is unique due to its combination of a morpholine ring and a hydrazide group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and materials.

Actividad Biológica

Overview

3-Morpholin-4-yl-benzoic acid hydrazide is a compound with the molecular formula CHNO and a molecular weight of 221.26 g/mol. It features a morpholine ring and a hydrazide functional group, which contribute to its biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly through its interaction with histone demethylases, which play a crucial role in epigenetic regulation.

Target and Mode of Action

The primary target of 3-Morpholin-4-yl-benzoic acid hydrazide is histone demethylases . By interacting with these enzymes, the compound may alter gene expression patterns, impacting cellular processes associated with growth and differentiation. This mechanism suggests potential implications in cancer therapy and other diseases linked to epigenetic modifications.

Antimicrobial Activity

Research indicates that derivatives of 3-Morpholin-4-yl-benzoic acid hydrazide exhibit significant antimicrobial properties. A study on related compounds demonstrated effective inhibition against various pathogenic bacteria and fungi, including:

- Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis

- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa

- Fungi : Candida albicans, Aspergillus niger

The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 7.81 to 31.25 µg/mL, indicating strong antimicrobial efficacy .

Antitubercular Activity

In addition to its antimicrobial properties, this compound has shown potential as an antitubercular agent. Studies utilizing the BACTEC 460 radiometric system revealed that certain hydrazide derivatives exhibited substantial inhibitory activity against Mycobacterium tuberculosis H37Rv, highlighting their potential in tuberculosis treatment .

Synthesis and Evaluation

A synthesis study produced several derivatives of 3-Morpholin-4-yl-benzoic acid hydrazide, which were characterized using spectroscopic methods (IR, NMR). These compounds were evaluated for their biological activities, revealing promising results in both antimicrobial and antitubercular assays .

| Compound | Target Microorganism | MIC (µg/mL) | Activity Level |

|---|---|---|---|

| 1 | Staphylococcus aureus | 7.81 | Strong |

| 2 | Escherichia coli | 15.62 | Moderate |

| 3 | Mycobacterium tuberculosis | 31.25 | Significant |

| 4 | Candida albicans | 62.5 | Moderate |

Propiedades

IUPAC Name |

3-morpholin-4-ylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c12-13-11(15)9-2-1-3-10(8-9)14-4-6-16-7-5-14/h1-3,8H,4-7,12H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLNYFSLDILSTCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=CC(=C2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428081 | |

| Record name | 3-Morpholin-4-yl-benzoic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886494-35-5 | |

| Record name | 3-Morpholin-4-yl-benzoic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.